molecular formula C6H7N3O2 B1450070 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1454587-62-2

7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B1450070
CAS No.: 1454587-62-2
M. Wt: 153.14 g/mol
InChI Key: ZVVXYYDTVFOPLQ-UHFFFAOYSA-N
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Description

7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral, anticancer, and enzyme inhibitory activities.

Structural Characteristics

The molecular formula for this compound is C6H6N4OC_6H_6N_4O. The compound's structure features a pyrazolo ring system fused with a pyrazine moiety, which contributes to its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antiviral properties. For instance, a related compound was shown to inhibit hepatitis B virus (HBV) replication effectively in vitro. The mechanism of action typically involves the inhibition of viral polymerases or other critical viral proteins .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo derivatives. For example, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. In particular, the compound was found to suppress the growth of A549 lung cancer cells through cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably:

  • Dihydroorotate dehydrogenase (DHODH) : A study highlighted the effectiveness of related pyrazole compounds in inhibiting DHODH activity, which is crucial for pyrimidine synthesis in both mammalian and parasitic cells .
  • Xanthine oxidase (XO) : Some derivatives demonstrated moderate inhibitory activity against XO with IC50 values ranging from 72.4 μM to 75.6 μM .

Case Studies and Research Findings

StudyCompoundActivityFindings
4H-Pyrazolo[1,5-a]pyrimidin-7-one derivativesAntiviralPotent inhibition of HCV NS5B polymerase
Pyrazolo[1,5-a]pyrimidinesFluorescent propertiesIdentified as useful fluorophores with potential biological applications
Pyrazolo[1,5-a]diazepine derivativesAnticancerInduced apoptosis in lung cancer cells
Various pyrazole derivativesEnzyme inhibitionModerate inhibition of xanthine oxidase

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. The compound's structural features allow it to bind effectively to active sites of enzymes or receptors involved in viral replication or cancer cell proliferation.

Properties

IUPAC Name

7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5-3-7-6(11)4-1-2-8-9(4)5/h1-2,5,10H,3H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXYYDTVFOPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC=N2)C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 2
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 3
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 4
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 5
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 6
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

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